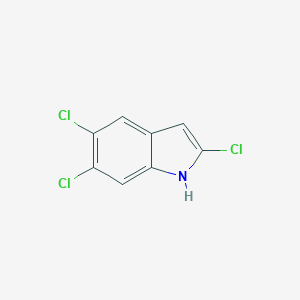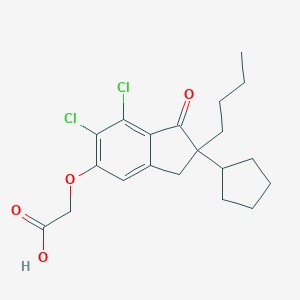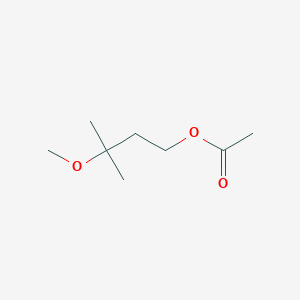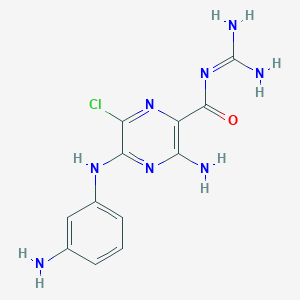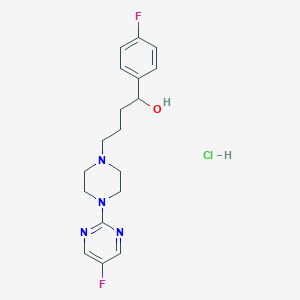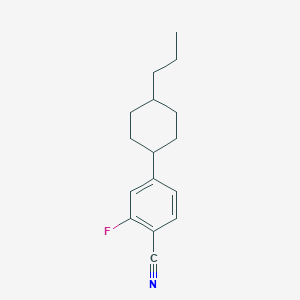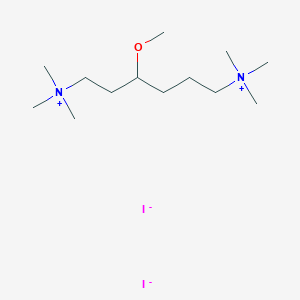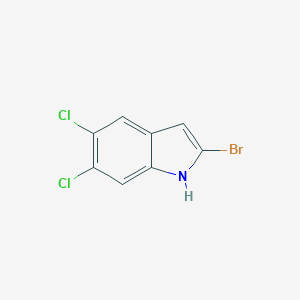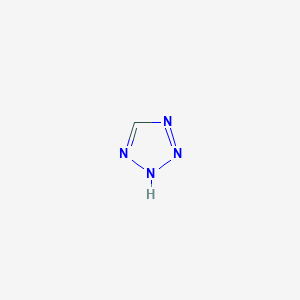![molecular formula C29H38ClO8P B012968 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene CAS No. 105598-74-1](/img/structure/B12968.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are chemicals commonly used in scientific research. These chemicals have diverse applications in various fields, including medicine, biology, and chemistry.
Mechanism Of Action
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different mechanisms of action. For instance, 2-(Chloromethyl)oxirane reacts with nucleophiles to form various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as a chain terminator in the synthesis of polyurethane foams and resins. Phosphoric acid acts as a catalyst in various chemical reactions, while prop-2-en-1-ol reacts with various organic compounds to form new compounds. Styrene polymerizes to form polystyrene, which has various applications.
Biochemical And Physiological Effects
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different biochemical and physiological effects. For instance, 2-(Chloromethyl)oxirane is toxic and can cause respiratory problems and skin irritation. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is not toxic, but it can cause skin irritation. Phosphoric acid can cause skin and eye irritation, while prop-2-en-1-ol is toxic and can cause respiratory problems. Styrene is toxic and can cause various health problems, including respiratory problems, skin irritation, and cancer.
Advantages And Limitations For Lab Experiments
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have advantages and limitations for lab experiments. For instance, 2-(Chloromethyl)oxirane is a versatile building block that can be used in the synthesis of various organic compounds. However, it is toxic and can cause health problems. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a useful chain terminator, but it can cause skin irritation. Phosphoric acid is a useful catalyst, but it can cause skin and eye irritation. Prop-2-en-1-ol is a useful solvent, but it is toxic. Styrene is a useful monomer, but it is toxic and can cause health problems.
Future Directions
There are various future directions for the use of 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene in scientific research. For instance, new methods of synthesis can be developed to reduce the toxicity of these chemicals. New applications of these chemicals can also be explored, especially in the fields of medicine and materials science. Additionally, the mechanisms of action and biochemical and physiological effects of these chemicals can be further studied to improve their safety and efficacy.
Synthesis Methods
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are synthesized using various methods. For instance, 2-(Chloromethyl)oxirane can be synthesized through the reaction of epichlorohydrin and sodium hydroxide, while 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can be synthesized through the reaction of phenol and acetone. Phosphoric acid is synthesized through the reaction of sulfuric acid and phosphate rock, while prop-2-en-1-ol is synthesized through the reaction of propylene and water. Styrene can be synthesized through the reaction of ethylbenzene and oxygen.
Scientific Research Applications
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have diverse applications in scientific research. For instance, 2-(Chloromethyl)oxirane is used as a building block in the synthesis of various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the synthesis of polyurethane foams and resins. Phosphoric acid is used in the production of fertilizers and detergents, while prop-2-en-1-ol is used as a solvent and in the synthesis of various organic compounds. Styrene is used in the production of polystyrene, which is used in various applications, including packaging materials, insulation, and disposable cups.
properties
CAS RN |
105598-74-1 |
|---|---|
Product Name |
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
Molecular Formula |
C29H38ClO8P |
Molecular Weight |
581 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C15H16O2.C8H8.C3H5ClO.C3H6O.H3O4P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;4-1-3-2-5-3;1-2-3-4;1-5(2,3)4/h3-10,16-17H,1-2H3;2-7H,1H2;3H,1-2H2;2,4H,1,3H2;(H3,1,2,3,4) |
InChI Key |
IKNWCFAJJKTZAL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



